3-Cyclohexene-1,2-diol, 4-phenyl-, cis-
CAS No.: 90135-58-3
Cat. No.: VC19251932
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90135-58-3 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | (1R,2S)-4-phenylcyclohex-3-ene-1,2-diol |
| Standard InChI | InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12+/m1/s1 |
| Standard InChI Key | AAJIYIUKPOJDBS-NEPJUHHUSA-N |
| Isomeric SMILES | C1CC(=C[C@@H]([C@@H]1O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(=CC(C1O)O)C2=CC=CC=C2 |
Introduction
Molecular Structure and Stereochemical Features
Chemical Identity and Stereochemistry
The compound’s IUPAC name, (1R,2S)-4-phenylcyclohex-3-ene-1,2-diol, reflects its stereochemical configuration. X-ray crystallography and NMR studies confirm the cis arrangement of the hydroxyl groups, which occupy equatorial positions on the cyclohexene ring. The phenyl group at C4 introduces steric hindrance, influencing both reactivity and conformational stability.
Table 1: Molecular Data for 3-Cyclohexene-1,2-diol, 4-phenyl-, cis-
| Property | Value |
|---|---|
| CAS Number | 90135-58-3 |
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | (1R,2S)-4-phenylcyclohex-3-ene-1,2-diol |
| SMILES | C1CC(=CC@@HO)C2=CC=CC=C2 |
| InChI Key | AAJIYIUKPOJDBS-NEPJUHHUSA-N |
The cyclohexene ring adopts a half-chair conformation, with the phenyl group projecting axially to minimize steric clashes. This conformation is critical for its participation in stereoselective reactions.
Synthetic Methodologies
Dehydrogenation of Cyclohexane Precursors
A primary route involves the dehydrogenation of substituted cyclohexanes. Mironov et al. (1983) describe the use of palladium catalysts to selectively oxidize cyclohexane derivatives to cyclohexadienes . For 3-Cyclohexene-1,2-diol, 4-phenyl-, cis-, this method requires a dihydroxy-substituted precursor, which undergoes dehydrogenation under controlled temperatures (150–200°C) to preserve stereochemistry .
Diels-Alder Cyclization
The compound can be synthesized via Diels-Alder reactions between phenylacetylene and dienophiles like quinones. The cis-diol configuration arises from endo selectivity, favored by electron-withdrawing groups on the dienophile . Yields typically range from 60–75%, with purification achieved via column chromatography.
Biocatalytic Approaches
Recent advances employ enzymatically catalyzed hydroxylation of 4-phenylcyclohexene. Cytochrome P450 monooxygenases introduce hydroxyl groups with high stereoselectivity, though scalability remains a challenge.
Reactivity and Mechanistic Insights
Nucleophilic Additions
The vicinal diol groups render the compound susceptible to nucleophilic attack. In acidic conditions, the hydroxyls act as leaving groups, facilitating ring-opening reactions with amines or thiols. For example, reaction with benzylamine yields a trans-1,2-diaminocyclohexane derivative, used in chiral ligand synthesis.
Oxidation and Aromatization
Under oxidative conditions (e.g., MnO₂), the diol undergoes dehydrogenation to form 4-phenylcatechol, a precursor to polyphenolic antioxidants . This reaction proceeds via a radical intermediate, confirmed by ESR spectroscopy.
Steric and Electronic Effects
The phenyl group at C4 electronically deactivates the cyclohexene ring via conjugation, reducing electrophilicity at C3 and C5. Steric bulk further directs reactions to the less hindered C1 and C2 positions, as demonstrated in epoxidation studies.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure serves as a scaffold for prostaglandin analogs. Its diol groups enable regioselective functionalization, critical for synthesizing anti-inflammatory agents .
Polymer Chemistry
As a monomer, it participates in ring-opening metathesis polymerization (ROMP) to yield polymers with tunable thermal stability. The phenyl group enhances rigidity, making these materials suitable for high-performance coatings.
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